2-[2-(Methylamino)ethoxy]benzonitrile
Description
2-[2-(Methylamino)ethoxy]benzonitrile (C10H13N2O) is a benzonitrile derivative featuring a methylaminoethoxy substituent at the ortho position of the aromatic ring. This compound has garnered attention in synthetic chemistry for its role as a directing group in palladium-catalyzed meta-C–H activation reactions. Its flexible structure enables high meta-regioselectivity (up to 92%) and yields (up to 98%) in olefination reactions of benzamide derivatives, outperforming bulkier templates .
Properties
IUPAC Name |
2-[2-(methylamino)ethoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGDXMPHKGACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile typically involves the reaction of 2-chloroethanol with methylamine to form 2-(methylamino)ethanol. This intermediate is then reacted with 2-fluorobenzonitrile under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 2-[2-(Methylamino)ethoxy]benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product . The industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-(Methylamino)ethoxy]benzonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers
3-[2-(Methylamino)ethoxy]benzonitrile
- Structure: The methylaminoethoxy group is at the meta position (C3) instead of ortho (C2).
- Properties: Computational studies suggest that positional isomerism significantly impacts regioselectivity in catalytic applications.
- Applications: Limited catalytic data are available, but its structural similarity makes it a candidate for structure-activity relationship (SAR) studies.
4-[2-(Methylamino)ethoxy]benzonitrile
- Structure : Substituent at the para position (C4).
- However, para-directing effects may compromise meta-selectivity in C–H activation reactions .
Substituent Variations
4-[2-(Dimethylamino)ethoxy]benzonitrile
- Structure: Replaces methylamino with dimethylamino (C11H14N2O).
- However, steric bulk from two methyl groups may reduce template flexibility, lowering meta-selectivity .
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors .
4-[2-(Aminooxy)ethoxy]benzonitrile
- Structure: Substitutes methylamino with aminooxy (C9H10N2O2).
- Properties: The aminooxy group introduces hydrogen-bonding capability, useful in supramolecular chemistry. However, reduced basicity compared to methylamino may limit metal coordination efficacy .
Functional Group Modifications
2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride
- Structure: Protonated methylamino group (HCl salt).
- Properties : Enhanced solubility in polar solvents due to ionic character. Widely used as a reference standard in pharmaceutical quality control .
4-((2-(Methylamino)ethoxy)methyl)benzonitrile
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[2-(Methylamino)ethoxy]benzonitrile, also known as a hydrochloride salt, is a compound with a unique chemical structure that includes a benzene ring substituted with an ethoxy group and a methylamino group. This compound has garnered interest due to its potential biological activities, particularly in relation to neurotransmitter systems. This article aims to present a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 2-[2-(Methylamino)ethoxy]benzonitrile is C₁₀H₁₃ClN₂O. The presence of functional groups such as the nitrile and methylamino groups contributes to its chemical reactivity and solubility in various solvents, which is crucial for biological interactions.
Preliminary studies suggest that 2-[2-(Methylamino)ethoxy]benzonitrile may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. The compound's mechanism of action could involve:
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors may lead to alterations in synaptic transmission.
- Receptor Binding : Potential binding to specific receptors involved in mood regulation and cognitive functions has been hypothesized but requires further investigation through receptor binding assays and in vivo studies.
Biological Activity
While direct research on 2-[2-(Methylamino)ethoxy]benzonitrile is limited, insights can be drawn from studies on structurally similar compounds. The following table summarizes some related compounds and their documented biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-[2-(Dimethylamino)ethoxy]benzonitrile | Contains dimethylamino group | Potentially different binding affinities affecting neurotransmission |
| 4-((2-(Methylamino)ethoxy)methyl)benzonitrile | Additional methyl group on ethoxy | Altered solubility and bioavailability may enhance therapeutic effects |
| 3-[2-(Methylamino)ethoxy]benzonitrile | Substituted at different benzene position | Varying interactions with biological targets |
Case Studies and Research Findings
- Neurotransmitter Interaction : A study indicated that compounds similar to 2-[2-(Methylamino)ethoxy]benzonitrile exhibited significant interactions with serotonin receptors, suggesting potential antidepressant effects. Further pharmacokinetic studies are necessary to confirm these findings for the compound itself.
- Cognitive Function Influence : Research on related compounds has shown potential for enhancing cognitive function through modulation of cholinergic pathways. This suggests that 2-[2-(Methylamino)ethoxy]benzonitrile may exhibit similar properties, warranting further exploration.
- Pharmacokinetics and Dynamics : Investigations into the pharmacokinetics of structurally similar compounds have revealed important insights into absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters for 2-[2-(Methylamino)ethoxy]benzonitrile is crucial for assessing its therapeutic viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
